Organ-Specific Carcinogenicity: Exclusive Esophageal and Nasal Mucosa Targeting vs. Multi-Organ Hepatic Predominance of NDMA and NDEA
MNDMEA induces a uniquely narrow tumor spectrum with exclusive esophageal and nasal mucosa targeting in F344 rats. In a direct comparative study, all MNDMEA-treated rats (n=20 per sex) developed esophageal tumors and died in less than 40 weeks at doses of approximately 2–5 mg/kg/day by oral gavage; many also exhibited nasal mucosa tumors [1]. By contrast, NDMA (TD50 0.0959 mg/kg/day in rats) primarily targets liver, kidney, lung, and testes, while NDEA (TD50 0.0265 mg/kg/day in rats) targets esophagus plus liver, kidney, and vasculature [2][3]. This organotropic difference is critical: MNDMEA provides a highly selective model for esophageal carcinogenesis without confounding multi-organ carcinogenicity.
| Evidence Dimension | Target organ profile in rats (oral administration) |
|---|---|
| Target Compound Data | 100% esophageal tumor incidence; death <40 weeks; additional nasal mucosa tumors; all rats affected (n=40 across sexes) |
| Comparator Or Baseline | NDMA: liver, kidney, lung, testes, vasculature (no exclusive esophagus targeting). NDEA: esophagus + liver, kidney, vasculature, oral cavity, stomach. |
| Quantified Difference | MNDMEA = exclusive esophagus/nasal mucosa target organs vs. NDMA = 5 target organs including liver; NDEA = 6 target organs. Qualitative organ specificity difference: MNDMEA targets only 2 organ systems vs. 5–6 for NDMA/NDEA. |
| Conditions | F344 rats; oral gavage; dose ~2–5 mg/kg/day; study duration until moribund (≤40 weeks) [Lijinsky et al., 1992] |
Why This Matters
For researchers studying esophageal squamous cell carcinoma, MNDMEA offers a uniquely selective induction model that avoids the confounding hepatotoxicity and multi-organ carcinogenesis typical of NDMA and NDEA, enabling cleaner mechanistic and therapeutic intervention studies.
- [1] Lijinsky W, Kovatch RM, Saavedra JE. Carcinogenesis and mutagenesis by N-nitroso compounds having a basic center. Cancer Letters, 1992; 63(2):101-107. PMID: 1562986. View Source
- [2] Carcinogenic Potency Database (CPDB): N-Nitrosodimethylamine (CAS 62-75-9). Rat TD50 0.0959 mg/kg/day; target sites: liver, kidney, lung, testes, vasculature. View Source
- [3] Carcinogenic Potency Database (CPDB): N-Nitrosodiethylamine (CAS 55-18-5). Rat TD50 0.0265 mg/kg/day; target sites: esophagus, kidney, liver, vasculature, oral cavity, stomach. View Source
